molecular formula C7H12N2O2S2 B13198689 4-amino-N,N,5-trimethylthiophene-2-sulfonamide

4-amino-N,N,5-trimethylthiophene-2-sulfonamide

Cat. No.: B13198689
M. Wt: 220.3 g/mol
InChI Key: MWVAIRPYOHBCDJ-UHFFFAOYSA-N
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Description

4-amino-N,N,5-trimethylthiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N,5-trimethylthiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2,5-dimethylthiophene with sulfonamide reagents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or dimethylformamide (DMF), and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N,5-trimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino and methyl groups on the thiophene ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

4-amino-N,N,5-trimethylthiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-amino-N,N,5-trimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple five-membered ring with one sulfur atom.

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

Uniqueness

4-amino-N,N,5-trimethylthiophene-2-sulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern on the thiophene ring differentiates it from other thiophene derivatives and contributes to its unique properties and applications.

Properties

Molecular Formula

C7H12N2O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

4-amino-N,N,5-trimethylthiophene-2-sulfonamide

InChI

InChI=1S/C7H12N2O2S2/c1-5-6(8)4-7(12-5)13(10,11)9(2)3/h4H,8H2,1-3H3

InChI Key

MWVAIRPYOHBCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)N(C)C)N

Origin of Product

United States

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